N-methyl-1-phenyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3 |
InChI Key |
LHROKLSNUJKPQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde
A straightforward method involves the reaction of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde under controlled conditions:
- Procedure : Dissolve N-methylhydrazine in ethanol and cool the solution to 0°C. Slowly add 1-phenyl-1H-pyrazole-5-carbaldehyde with continuous stirring. Allow the mixture to warm to room temperature and stir for an extended period to complete the condensation.
- Reaction conditions : Acidic environment may be employed to facilitate the reaction.
- Purification : The product is typically purified by recrystallization from suitable solvents to achieve high purity.
- Outcome : This method yields N-methyl-1-phenyl-1H-pyrazol-5-amine with good efficiency due to the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by cyclization and formation of the pyrazole ring.
| Step | Conditions | Notes |
|---|---|---|
| Dissolution | N-methylhydrazine in ethanol, 0°C | Cooling prevents side reactions |
| Addition | 1-phenyl-1H-pyrazole-5-carbaldehyde, slow addition | Ensures controlled reaction |
| Stirring and warming | Gradual warming to room temperature | Promotes completion of condensation |
| Purification | Recrystallization from ethanol or similar solvent | Achieves high purity |
Cyclization of β-Ketonitriles with Hydrazines
According to comprehensive organic chemistry studies, a versatile approach to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines:
- Mechanism : The terminal nitrogen of hydrazine nucleophilically attacks the carbonyl carbon of β-ketonitrile, forming hydrazones. Subsequent intramolecular cyclization occurs via attack on the nitrile carbon, yielding 5-aminopyrazoles.
- Application : By selecting N-methylhydrazine and appropriate β-ketonitriles, this compound can be synthesized.
- Advantages : This method is robust and allows for structural diversity by varying the β-ketonitrile substituents.
Industrial Process Using Lawesson's Reagent and Subsequent Functionalization
A patented industrial process describes the preparation of related pyrazole derivatives with modifications:
- Process : Cyclization of precursor compounds in the presence of Lawesson's reagent to form pyrazole derivatives, followed by deprotection and further functionalization steps.
- Work-up : Includes washing with aqueous sodium bicarbonate and sodium chloride solutions, concentration under controlled temperature, and crystallization by cooling.
- Isolation : The product is isolated by filtration, washing with toluene at low temperature, and drying under mild heat.
- Significance : This method avoids toxic solvents like pyridine and is optimized for industrial-scale production.
| Step | Conditions | Notes |
|---|---|---|
| Cyclization | Lawesson's reagent, controlled temperature | Facilitates ring closure |
| Washing | Sodium bicarbonate and sodium chloride aqueous solutions | Removes impurities |
| Concentration | 50–110°C under atmospheric or reduced pressure | Concentrates product solution |
| Crystallization and filtration | Cooling to 0–5°C, washing with toluene | Purifies and isolates the solid product |
| Drying | 40–45°C for 15–20 hours | Ensures removal of residual solvents |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield/Notes |
|---|---|---|---|
| Condensation of N-methylhydrazine with aldehyde | Simple, mild conditions, accessible reagents | Requires careful temperature control | Good yields; purity enhanced by recrystallization |
| Cyclization of β-ketonitriles with hydrazines | Versatile, allows structural diversity | Multi-step, may require purification steps | High yields in literature; adaptable to various substrates |
| Industrial process with Lawesson's reagent | Scalable, avoids toxic solvents, industrially viable | More complex, requires specialized reagents | Optimized for pharmaceutical manufacturing |
Supporting Experimental Data and Observations
- Spectroscopic Characterization : Products are typically confirmed by IR, $$^{1}H$$ NMR, and $$^{13}C$$ NMR spectroscopy, showing characteristic signals for the pyrazole ring, methyl, and phenyl groups.
- Purity Assessment : Thin-layer chromatography (TLC) and melting point determination are standard for assessing purity.
- Reaction Monitoring : TLC is used to monitor reaction progress, with solvent systems such as 5% methanol in dichloromethane providing good separation.
- Crystallographic Analysis : Single-crystal X-ray diffraction confirms molecular structure and substitution patterns.
Chemical Reactions Analysis
Nucleophilic Substitution and Condensation Reactions
The primary amine group at the C5 position undergoes nucleophilic substitution and condensation reactions. Key examples include:
Amide Formation
Reaction with carboxylic acid derivatives under Lewis acid catalysis yields pyrazole-amide hybrids. For example:
-
Reactant : 5-bromothiophene-2-carboxylic acid
-
Catalyst : TiCl₄ in pyridine
-
Product : N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide
Reductive Amination
The amine reacts with aldehydes in a solvent-free condensation followed by sodium borohydride reduction:
-
Reactant : 4-methoxybenzaldehyde
-
Conditions : 120°C (2 h) → NaBH₄/MeOH (1 h)
-
Product : 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Cycloaddition and Multicomponent Reactions
The pyrazole ring participates in cycloadditions, forming fused heterocycles:
Domino Reactions with Arylglyoxals
In the presence of arylglyoxals, three distinct pathways are observed:
Mechanistic studies suggest these reactions proceed via tandem condensation, Michael addition, and 6π electrocyclization .
Oxidative Coupling Reactions
Oxidative dehydrogenation enables the synthesis of azo compounds:
Iodination and Azo Formation
-
Oxidant : I₂/TBHP (tert-butyl hydroperoxide)
-
Conditions : 80°C, 12 h
-
Product : Iodo-substituted azopyrroles
Copper-Catalyzed Coupling
Radical scavenger experiments (TEMPO) confirmed a radical-mediated mechanism .
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation under mild conditions:
| Reagent | Conditions | Position | Yield |
|---|---|---|---|
| I₂ | DCM, rt | para | 75% |
| Br₂ | AcOH, 40°C | meta | 68% |
Metal-Catalyzed Cross-Couplings
The bromine-substituted derivative participates in Sonogashira couplings:
-
Reactant : Hex-1-yne
-
Catalyst : Pd(PPh₃)₄/CuI
-
Conditions : Et₃N, 80°C
-
Product : Alkynyl-pyrazole hybrid
Acid-Catalyzed Rearrangements
Under acidic conditions, the pyrazole ring undergoes structural reorganization:
Key Reaction Mechanisms
Scientific Research Applications
N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-methyl-1-phenyl-1H-pyrazol-5-amine and related compounds:
Key Observations:
- Substitution Effects : The addition of electron-withdrawing groups (e.g., nitro in HANTP or nitroso in CAS 105458-94-4 ) increases molecular weight and density but reduces thermal stability compared to the methyl-substituted target compound.
- Aromatic vs.
- Synthetic Accessibility : The target compound’s synthesis yield (68.9%) is higher than that of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% ), reflecting the challenge of introducing bulky or polar substituents.
Spectral and Analytical Comparisons
- ESIMS : The target compound’s [M+H]⁺ peak at m/z 174 distinguishes it from analogs like N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (m/z 252 ), where the pyridine ring increases mass.
- NMR : The methyl group in N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine (δ 2.34 ppm ) shows upfield shifts compared to this compound due to reduced electron density at N3.
Pharmacological and Industrial Relevance
- Energetic Materials : Contrastingly, HANTP salts (e.g., potassium HANTP) demonstrate detonation velocities exceeding 8,500 m/s, highlighting the divergent applications of pyrazole derivatives .
Biological Activity
N-methyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 173.214 g/mol. It features a pyrazole ring, which is crucial for its biological activity. The compound has a melting point range of 114-117 °C and a boiling point of approximately 333 °C at standard atmospheric pressure.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated that it interacts with specific enzymes or receptors involved in cancer pathways, potentially elucidating its mechanism as an anticancer agent. For instance, its derivatives have shown notable antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related pyrazole derivatives revealed potent antifungal activity against Valsa mali, with an EC50 value significantly lower than traditional antifungal agents like allicin . Additionally, certain derivatives exhibited antibacterial activity against Pseudomonas syringae, indicating the potential for developing new antimicrobial agents based on this scaffold .
The mechanism by which this compound exerts its biological effects involves various biochemical interactions:
- Anticancer Mechanism : The compound may inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis. Its interaction with kinase enzymes is particularly noteworthy .
- Antimicrobial Mechanism : The antimicrobial action appears to involve the induction of oxidative stress in pathogens, leading to cellular damage and death .
Synthesis
This compound can be synthesized through several methods, often involving straightforward reaction protocols that yield high purity products. A common synthesis route includes the reaction of phenylhydrazine with suitable carbonyl compounds under acidic or basic conditions .
Comparative Analysis of Related Compounds
The biological activities of structurally similar compounds can provide insights into the efficacy of this compound. Below is a comparison table highlighting some related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | C11H13N3 | Substituted with para-tolyl group | Potential anticancer activity |
| 3-Methyl-1-(4-fluorophenyl)-1H-pyrazol-5-amines | C10H10F3N3 | Contains fluorine substituent | Enhanced potency against cancer |
| 3-Methyl-1-(m-tolyl)-1H-pyrazol-5-amines | C11H13N3 | Meta-tolyl substitution | Variable biological activity |
Case Studies
Several studies have documented the effectiveness of N-methyl-1-phenyl-1H-pyrazol-5-amines in various therapeutic contexts:
- Anticancer Studies : A recent study reported that specific derivatives displayed IC50 values in the nanomolar range against liver cancer cells, indicating strong anticancer potential .
- Antimicrobial Efficacy : In vivo experiments demonstrated that certain derivatives effectively inhibited fungal infections in agricultural settings, suggesting potential applications in crop protection .
Q & A
Q. What are the common synthetic routes for N-methyl-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted hydrazides or ketones. For example, condensation of 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under reflux conditions yields α,β-unsaturated ketones, which are further functionalized to the target amine . Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~120°C). Key factors affecting yield include stoichiometry of reagents, reaction time, and solvent polarity. Impurities like unreacted intermediates or over-oxidized products can arise from excess POCl₃ or incomplete purification.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization involves spectral analysis (¹H/¹³C NMR, IR) to confirm functional groups and substitution patterns. For example, the amine proton typically appears as a singlet near δ 5.5–6.0 ppm in ¹H NMR, while aromatic protons resonate between δ 7.0–8.0 ppm . X-ray crystallography (using SHELX or ORTEP software) is critical for determining crystal packing and hydrogen-bonding networks . Mass spectrometry (ESI-MS) verifies molecular weight, with the molecular ion [M+H]⁺ expected at m/z 187.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins, such as carbonic anhydrase or kinase enzymes. For instance, substituents like methoxy or halogens at the phenyl ring enhance hydrophobic interactions in enzyme active sites . QSAR models correlate substituent effects (e.g., Hammett σ values) with bioactivity, guiding rational design of derivatives with improved potency.
Q. What strategies resolve contradictions in reported biological activities of pyrazole-5-amine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications . For example:
- A 4-methoxy substituent may show antimicrobial activity in E. coli but not in S. aureus due to differences in membrane permeability .
- Divergent cytotoxicity data can result from varying apoptosis pathways in cancer cell models (e.g., p53 status in HeLa vs. MCF-7 cells) .
Solutions include standardizing assays (e.g., CLSI guidelines) and conducting meta-analyses of substituent-activity trends across studies.
Q. How do crystallographic challenges (e.g., twinning, low resolution) impact structural refinement of pyrazole derivatives?
- Methodological Answer : Twinning (common in monoclinic systems) is addressed using SHELXL’s TWIN/BASF commands to refine scale factors . For low-resolution data (<1.5 Å), restraints on bond lengths/angles (via AFIX in SHELX) improve model stability. Hydrogen bonding networks are validated using Mercury software to ensure geometric plausibility. Case studies show that disordered solvent molecules in pyrazole crystals require PART instructions for proper occupancy refinement .
Methodological Challenges and Solutions
Q. What experimental and analytical approaches validate the regioselectivity of N-methylation in pyrazole-5-amine synthesis?
- Methodological Answer : Regioselectivity is confirmed via:
- NOESY NMR to detect spatial proximity between the methyl group and adjacent protons.
- LC-MS/MS fragmentation patterns, where methylation alters dominant cleavage pathways.
- Isotopic labeling (e.g., CD₃I) to track methyl group incorporation at the N1 position . Competing methylation at the amine nitrogen is minimized using bulky bases (e.g., DBU) to sterically hinder undesired sites.
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in pyrazole-based drug design?
- Methodological Answer : Common pitfalls include oversimplified solvent models (e.g., ignoring explicit water molecules) or conformational sampling limitations. Solutions:
- Molecular Dynamics (MD) simulations (AMBER, GROMACS) account for solvent dynamics and protein flexibility.
- Free Energy Perturbation (FEP) quantifies binding energy differences between predicted and observed conformers .
Experimental validation via isothermal titration calorimetry (ITC) provides direct thermodynamic data to refine computational models.
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
